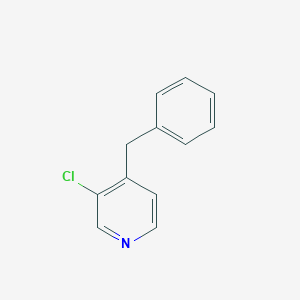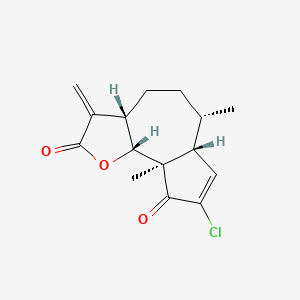![molecular formula C11H9ClO3 B14287476 Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate CAS No. 117076-42-3](/img/structure/B14287476.png)
Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(chlorocarbonyl)phenyl]prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[4-(carboxy)phenyl]prop-2-enoic acid.
Reduction: Methyl 3-[4-(hydroxy)phenyl]prop-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate involves its interaction with nucleophiles, leading to the formation of various products. The chlorocarbonyl group is highly reactive and can undergo nucleophilic attack, resulting in the substitution of the chlorine atom. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-(methoxycarbonyl)phenyl]prop-2-enoate
- Methyl 3-[4-(hydroxycarbonyl)phenyl]prop-2-enoate
- Methyl 3-[4-(bromocarbonyl)phenyl]prop-2-enoate
Uniqueness
Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its analogs
Properties
CAS No. |
117076-42-3 |
|---|---|
Molecular Formula |
C11H9ClO3 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 3-(4-carbonochloridoylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9ClO3/c1-15-10(13)7-4-8-2-5-9(6-3-8)11(12)14/h2-7H,1H3 |
InChI Key |
CTMYAKOSBOYZKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


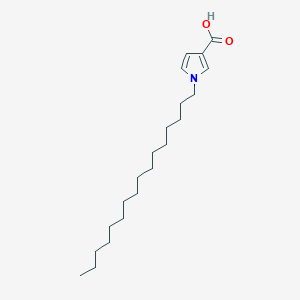
![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
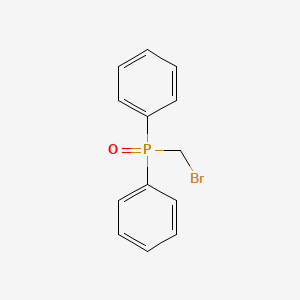
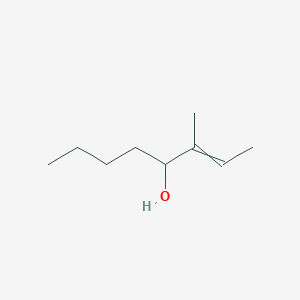
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
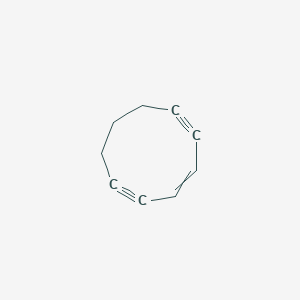
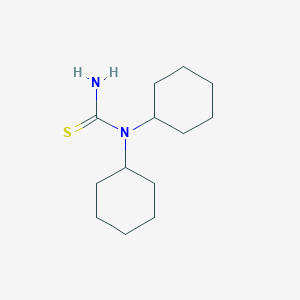
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
